3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine
Description
3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine is a sulfur-containing pyridazine derivative characterized by a pyridazine core substituted at the 3-position with a (3-fluorophenyl)methylthio group and at the 6-position with a 2-furanyl moiety.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-12-4-1-3-11(9-12)10-20-15-7-6-13(17-18-15)14-5-2-8-19-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFLSTQJUFMIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine typically involves the reaction of 3-fluorobenzyl chloride with 6-(2-furanyl)pyridazine-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, thereby influencing various biochemical pathways. Detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Structural Analogs with Halogen Variations
Compound : 3-[(4-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine (CHEBI:111244)
- Key Difference : Bromine substituent at the 4-position of the phenyl ring vs. fluorine at the 3-position.
- Impact : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and alter binding affinity in biological systems. Environmental studies indicate that brominated analogs may exhibit higher persistence, whereas fluorinated derivatives like the target compound could offer improved metabolic stability .
Pyridazine Derivatives with Heterocyclic Substituents
Compound Class : Triazolopyridazines (e.g., 3,6-di(4’-tolyl)(1,2,4)triazolo(4,3-b)pyridazine)
- Key Difference : Fused triazole ring instead of a thioether-linked fluorophenyl group.
- Biological Activity : These compounds demonstrate potent antimicrobial activity against E. coli, S. aureus, and C. albicans, with derivatives like 7b and 8b showing efficacy comparable to ampicillin and fluconazole . The absence of a triazole ring in the target compound suggests divergent biological targets.
Compound : 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Key Difference : Oxadiazole and trifluoromethylphenyl substituents.
- The trifluoromethyl group further elevates lipophilicity compared to the target compound’s fluorophenyl moiety .
Pyridazinones with Piperazine Substituents
Compound: 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone
- Key Difference : Piperazine and hydrazide functional groups.
- Synthetic Route : Synthesized via hydrolysis of 3-chloro-6-substituted pyridazine, followed by condensation with hydrazine hydrate .
- Impact : The piperazine group introduces basicity, improving water solubility compared to the thioether-linked fluorophenyl group in the target compound.
Thioether-Containing Agrochemicals
Compound : 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine
Table 1: Structural and Physicochemical Comparison
Biological Activity
Overview
3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine (CAS No. 872722-93-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C15H11FN2OS and a molecular weight of 286.32 g/mol, this compound is being explored for various therapeutic applications, including anti-inflammatory and anticancer properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzyl chloride with 6-(2-furanyl)pyridazine-3-thiol under basic conditions, often utilizing polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, influencing various biochemical pathways. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable candidate for drug development.
In Vitro Studies
Research indicates that this compound exhibits notable inhibitory effects on enzymes relevant to various diseases:
- Monoamine Oxidase (MAO) Inhibition : A study evaluated pyridazinone derivatives similar to this compound for their MAO-A and MAO-B inhibitory activities. The most potent inhibitors displayed IC50 values in the low micromolar range, suggesting that compounds with similar structures may also exhibit significant enzyme inhibition .
- Anticancer Activity : Preliminary studies have suggested that derivatives of pyridazine can induce apoptosis in cancer cell lines, although specific data on this compound is limited. Further research is needed to confirm these effects and elucidate the underlying mechanisms.
Cytotoxicity
Cytotoxicity assessments using healthy fibroblast cell lines have shown varying degrees of toxicity among related compounds. For instance, while some derivatives caused significant cell death at higher concentrations, others demonstrated lower toxicity profiles, indicating a potential therapeutic window for further development .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | IC50 (MAO-B) | Toxicity (µM) | Unique Features |
|---|---|---|---|
| 3-[(3-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine | TBD | TBD | Chlorine substituent |
| 3-[(3-Bromophenyl)methylthio]-6-(2-furanyl)pyridazine | TBD | TBD | Bromine substituent |
| 3-[(3-Methylphenyl)methylthio]-6-(2-furanyl)pyridazine | TBD | TBD | Methyl substituent |
| This compound | TBD | TBD | Fluorine substituent |
Case Studies and Research Findings
- Inhibitory Potency Against MAO : A study highlighted that certain pyridazinone derivatives exhibited selective inhibition towards MAO-B with high selectivity indices, indicating potential for treating neurodegenerative diseases like Alzheimer's .
- Apoptosis Induction in Cancer Cells : Related compounds have shown promise in inducing apoptosis in various cancer cell lines, warranting further exploration into the specific mechanisms by which this compound may exert similar effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
